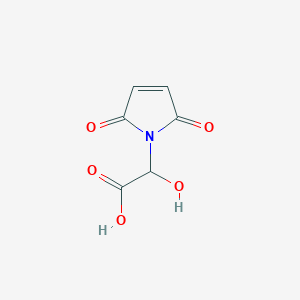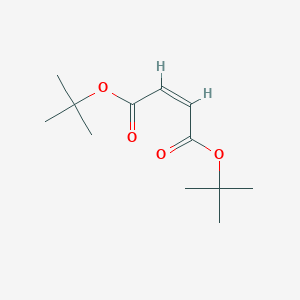
Di-tert-Butylmaleat
Übersicht
Beschreibung
Di-tert-butyl maleate (DTBMA) is a synthetic organic compound belonging to the class of maleate esters. It is an ester of maleic acid and tert-butyl alcohol and is also known as di-tert-butyl dicarboxylate. DTBMA is a colorless, crystalline solid that is soluble in organic solvents, but insoluble in water. It is a widely used reagent in organic synthesis, as it is a versatile intermediate for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
Di-tert-Butylmaleat hat die Summenformel C11H20O4 und ein Molekulargewicht von 216,2741 . Es ist auch unter anderen Namen bekannt, wie z. B. Di-t-Butylmalonat, Propandisäure, Bis(1,1-dimethylethyl)ester und Bis(1,1-dimethylethyl)malonat .
Verwendung als Weichmacher
Ähnlich wie Dibutylmaleat kann this compound auch als Weichmacher für wässrige Dispersionen von Copolymeren mit Vinylacetat verwendet werden . Weichmacher sind Stoffe, die Materialien hinzugefügt werden, um ihre Flexibilität, Transparenz, Haltbarkeit und Langlebigkeit zu erhöhen.
Zwischenprodukt in der chemischen Synthese
This compound kann als Zwischenprodukt bei der Herstellung anderer chemischer Verbindungen dienen . Ein Zwischenprodukt ist eine Substanz, die während der Reaktion entsteht und weiterreagiert, bis sie das Endprodukt bildet.
Herstellung von Rizinusölmaleat
This compound kann möglicherweise bei der Herstellung von Rizinusölmaleat verwendet werden . Rizinusölmaleat ist eine Substanz, die durch die chemische Reaktion von Rizinusöl und Maleinsäureanhydrid hergestellt wird .
Verwendung in Gesundheitsprodukten
Rizinusölmaleat, das unter Verwendung von this compound hergestellt werden kann, wird in Gesundheitsprodukten eingesetzt . Dies deutet darauf hin, dass this compound indirekt zur Herstellung von Gesundheitsprodukten beitragen kann.
Verwendung in synthetischen Schmierstoffen
Rizinusölmaleat wird auch in synthetischen Schmierstoffen verwendet . Daher kann this compound eine Rolle bei der Herstellung synthetischer Schmierstoffe spielen.
Verwendung in wasserlöslichen Farben
Rizinusölmaleat wird in wasserlöslichen Farben verwendet . Dies impliziert, dass this compound an der Herstellung dieser Farben beteiligt sein könnte.
Verwendung in biologisch abbaubaren Polymeren
Rizinusölmaleat wird als Monomer in einigen biologisch abbaubaren Polymeren verwendet
Wirkmechanismus
Target of Action
Di-tert-butyl maleate is a type of malonic ester . The active methylene group in the malonic ester molecule can easily react with other groups, making it a key intermediate in the synthesis of various fine chemicals such as pharmaceuticals, pesticides, dyes, and fragrances .
Mode of Action
The mode of action of Di-tert-butyl maleate primarily involves reactions such as alkylation, hydroxyalkylation, and amide formation . These reactions occur due to the reactivity of the hydrogen atom on the active methylene group in the malonic ester molecule .
Biochemical Pathways
Given its reactivity, it is likely involved in various biochemical reactions and pathways, particularly those involving alkylation, hydroxyalkylation, and amide formation .
Result of Action
The result of Di-tert-butyl maleate’s action is the formation of various fine chemicals, including pharmaceuticals, pesticides, dyes, and fragrances . The exact molecular and cellular effects would depend on the specific chemical compounds that are synthesized using Di-tert-butyl maleate as an intermediate.
Action Environment
The action of Di-tert-butyl maleate can be influenced by various environmental factors. For instance, the reaction of Di-tert-butyl maleate with other groups typically occurs under the presence of an acid catalyst, at appropriate temperatures and pressures . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
Di-tert-butyl maleate is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Eigenschaften
IUPAC Name |
ditert-butyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880692 | |
| Record name | maleic acid, di-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7633-38-7, 18305-60-7 | |
| Record name | NSC134487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | maleic acid, di-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the monomer-isomerization polymerization of DtBM?
A1: This method allows for the synthesis of high molecular weight poly(tert-butoxycarbonylmethylene), structurally similar to the polymer derived from di-tert-butyl fumarate. [] The polymerization occurs through a mechanism where DtBM isomerizes to di-tert-butyl fumarate in the presence of morpholine, which then readily undergoes radical polymerization.
Q2: What are the potential applications of polymers derived from di-tert-butyl maleate?
A2: The poly(tert-butoxycarbonylmethylene) produced from DtBM can be pyrolyzed at 180°C to yield high molecular weight poly(fumaric acid). [] Poly(fumaric acid) is a biodegradable polymer with potential applications in biomedicine and drug delivery due to its biocompatibility and non-toxicity. [] Additionally, di-tert-butyl maleate can be used to functionalize polymers like poly(methyl methacrylate) and polystyrene with a terminal anhydride group, enabling further modification and conjugation reactions for various applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





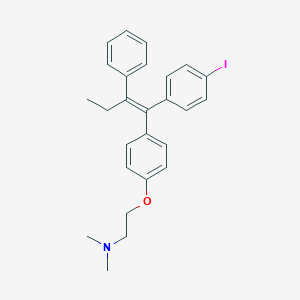
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

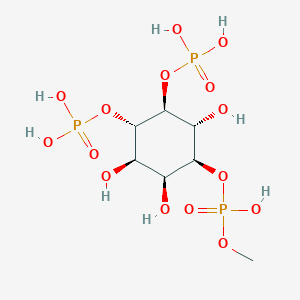



![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
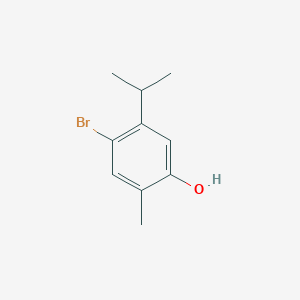
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
